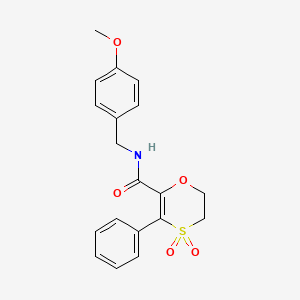![molecular formula C20H20BrN3O2 B15107416 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15107416.png)
5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione: is a complex organic compound that features a spiro structure, incorporating both indole and quinazoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Quinazoline Moiety: This involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Spiro Formation: The spiro linkage is formed by a nucleophilic substitution reaction, where the indole and quinazoline moieties are linked through a spiro carbon atom.
Bromination: The final step involves the bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The indole moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The spiro structure is particularly interesting for its ability to interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the quinazoline moiety can inhibit tyrosine kinases. These interactions can modulate various signaling pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-3-methylindole: A simpler compound with similar bromine and indole functionalities.
1-bromo-3-methylbutane: A brominated alkane with a similar side chain but lacking the spiro structure.
5-bromo-1-(tert-butyldimethylsilyl)-1H-indole: A derivative with a silyl protecting group on the indole nitrogen.
Uniqueness
The uniqueness of 5-bromo-1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro structure, which provides a rigid and three-dimensional framework. This structural feature can enhance its binding affinity and specificity for biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C20H20BrN3O2 |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
5'-bromo-1'-(3-methylbutyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C20H20BrN3O2/c1-12(2)9-10-24-17-8-7-13(21)11-15(17)20(19(24)26)22-16-6-4-3-5-14(16)18(25)23-20/h3-8,11-12,22H,9-10H2,1-2H3,(H,23,25) |
Clé InChI |
PUHSPUXQLUIIMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)NC4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine](/img/structure/B15107339.png)
![N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107346.png)
![[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine](/img/structure/B15107352.png)
![[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine](/img/structure/B15107353.png)
![N-[4-amino-5-(1,3-benzothiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B15107354.png)
![5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B15107359.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B15107367.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B15107369.png)
![3-hydroxy-5-(4-isopropylphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15107376.png)
![2-[4-(2-Methylbutan-2-yl)phenoxy]propanamide](/img/structure/B15107386.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B15107392.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107410.png)
![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B15107414.png)

